Product packaging for BMS-911172(Cat. No.:)

BMS-911172

Cat. No.: B1192344
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AAK1 as a Serine/Threonine Kinase

AAK1, also known as AP2-associated protein kinase 1, is a member of the Numb-associated kinase (NAK) family and the SNF1 subfamily of protein kinases. nih.govwikipedia.orgtandfonline.com As a serine/threonine kinase, its primary function is to catalyze the transfer of a phosphate (B84403) group from ATP to serine or threonine residues on specific substrate proteins. wikipedia.orguniprot.org This act of phosphorylation is a key mechanism for regulating the activity and function of target proteins, thereby influencing complex cellular signaling pathways. tandfonline.com

Role of AAK1 in Clathrin-Mediated Endocytosis (CME)

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a vital process by which cells internalize molecules from their external environment. wikipedia.orgnih.govpatsnap.com This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form vesicles containing extracellular cargo. acs.org AAK1 is localized to these regions of active endocytosis, such as clathrin-coated pits, where it carries out its regulatory functions. nih.gov The kinase activity of AAK1 is itself stimulated by the presence of assembled clathrin, indicating a tightly controlled feedback mechanism within the CME process. wikipedia.org

Central to AAK1's role in CME is its interaction with the Adaptor Protein Complex 2 (AP-2). acs.org The AP-2 complex is a crucial component of the endocytic machinery, acting as a bridge that links transmembrane cargo proteins to the clathrin lattice. wikipedia.orgacs.org AAK1 directly associates with the AP-2 complex and specifically phosphorylates its μ2 subunit (also known as AP2M1) at the threonine 156 residue. sinobiological.comtandfonline.comacs.orgnih.gov

This phosphorylation event is a critical regulatory step; it enhances the binding affinity of the AP-2 complex for sorting signals on cargo proteins, thereby increasing the efficiency of their capture and subsequent internalization. acs.orgnih.gov While not strictly essential for the uptake of receptors, this phosphorylation significantly promotes the process, ensuring the effective clearance of molecules from the cell surface. acs.org

Physiological and Pathophysiological Significance of AAK1

Given its fundamental role in cellular trafficking, dysregulation of AAK1 activity has been implicated in a variety of disease states, making it a promising therapeutic target. nih.govacs.org The inhibition of AAK1 by small molecules like BMS-911172 is being explored for its potential to treat a range of conditions. nih.govacs.org

This compound is a potent, selective, and brain-penetrant AAK1 inhibitor. medkoo.comselleckchem.com Research has demonstrated its ability to inhibit the phosphorylation of the AAK1 substrate μ2 and its effectiveness in preclinical models of pain. nih.govmedkoo.comselleckchem.com

Table 1: Research Findings on this compound

ParameterReported Value/FindingSignificance
Mechanism of ActionSelective inhibitor of AAK1; inhibits phosphorylation of the μ2 subunit of the AP-2 complex. selleckchem.comDirectly targets the kinase activity of AAK1, modulating clathrin-mediated endocytosis.
Potency (IC50)12 nM to 35 nM in enzymatic assays. selleckchem.commedchemexpress.comabmole.comDemonstrates high potency against the AAK1 enzyme.
Preclinical Efficacy (Pain)Active in the formalin pain model and the chronic constriction injury (CCI) model in rodents. nih.govmedkoo.comShows potential for treating neuropathic pain conditions.
PharmacokineticsBrain-penetrant. medkoo.comselleckchem.com Favorable properties including aqueous solubility. nih.govCapable of reaching targets within the central nervous system.

Involvement in Neuropathic Pain Pathways

AAK1 has emerged as a novel and compelling target for the treatment of neuropathic pain. nih.govpainscale.com Studies using knockout mice, which lack the AAK1 gene, have shown that these animals have a significantly reduced response to persistent pain stimuli while maintaining normal responses to acute pain. acs.orgnih.govresearchgate.net This suggests that inhibiting AAK1 could alleviate chronic pain states without compromising the body's protective pain responses. The analgesic effects of AAK1 inhibition appear to be mediated primarily within the spinal cord and are linked to the α2 adrenergic signaling pathway, a known pain-modulating system. nih.govresearchgate.net AAK1 inhibitors have demonstrated efficacy in various animal models of neuropathic pain, including those resulting from nerve injury and diabetes. nih.govaustinpublishinggroup.com

Role in Viral Entry and Replication Mechanisms

Many viruses exploit the host cell's clathrin-mediated endocytosis pathway to gain entry and initiate infection. patsnap.com By regulating this crucial pathway, AAK1 has been identified as a host factor that can be targeted to block the life cycle of various viruses. tandfonline.com Inhibition of AAK1 has been shown to impede the entry of several pathogens, including:

Hepatitis C Virus (HCV) tandfonline.compatsnap.com

Dengue Virus (DENV) tandfonline.com

Rabies Virus (RABV) nih.govmdpi.com

SARS-CoV-2 nih.gov

For the rabies virus, AAK1-mediated phosphorylation of the AP2M1 (μ2) subunit is required for viral entry. nih.govmdpi.com Similarly, for SARS-CoV-2, the depletion of AAK1 and other NAK family members has been shown to suppress viral infection in lung epithelial cells, affecting both viral entry and later stages of replication. nih.gov This positions AAK1 inhibitors as potential broad-spectrum antiviral agents that target host-cell machinery, a strategy that may be less susceptible to the development of viral resistance. tandfonline.com

Association with Neurodegenerative Conditions

The role of AAK1 in endocytosis and protein trafficking also links it to several neurodegenerative diseases characterized by protein aggregation and neuronal dysfunction. patsnap.comacs.org

Alzheimer's Disease (AD): AAK1 may influence the endocytic trafficking and degradation of amyloid-beta peptides, the main component of the amyloid plaques found in the brains of AD patients. patsnap.com Inhibiting clathrin-mediated endocytosis has been suggested as a potential strategy to prevent amyloid-beta-induced damage to neurons. acs.org

Parkinson's Disease (PD): Genetic studies have linked a single-nucleotide polymorphism within the AAK1 gene to the age of onset for Parkinson's disease. acs.orgresearchgate.net Furthermore, AAK1 has been shown to affect the aggregation of alpha-synuclein (B15492655), a key protein implicated in PD pathology, in model organisms. researchgate.net

Amyotrophic Lateral Sclerosis (ALS): Research suggests a potential link between AAK1 and ALS, where the kinase was found to interact with a mutated form of the SOD1 protein, which is associated with familial ALS. nih.gov

Table 2: Pathophysiological Significance of AAK1

ConditionRole of AAK1Therapeutic Implication of Inhibition
Neuropathic PainModulates pain signaling pathways in the central nervous system. nih.govresearchgate.netPotential for non-opioid analgesia by blocking chronic pain signals. nih.govpainscale.com
Viral InfectionsFacilitates viral entry via clathrin-mediated endocytosis for viruses like RABV and SARS-CoV-2. nih.govnih.govPotential broad-spectrum antiviral activity by blocking a common host-cell entry mechanism. tandfonline.com
Alzheimer's DiseaseInvolved in the trafficking of amyloid-beta peptides. patsnap.comMay reduce the toxic burden of amyloid-beta by modulating its clearance. acs.org
Parkinson's DiseaseGenetic association with age of onset; influences alpha-synuclein aggregation. acs.orgresearchgate.netPotential to modify disease progression by targeting protein aggregation pathways. researchgate.net
ALSInteracts with mutant SOD1 protein. nih.govMay play a role in the underlying pathology, suggesting a novel therapeutic target. nih.gov

Table of Mentioned Compounds

Potential Links to Cancer Biology

The involvement of AAK1 in cellular processes that are often dysregulated in cancer has drawn attention to its potential role in oncology. Cancer cells frequently exhibit altered endocytic pathways to support their unchecked growth and survival. patsnap.com By controlling the internalization of growth factor receptors, AAK1 can influence downstream signaling cascades that drive cell proliferation and apoptosis. patsnap.com

Furthermore, the connection of AAK1 to the WNT and Notch signaling pathways is particularly relevant to cancer biology. Aberrant WNT signaling is a known driver in several cancers, including colorectal and breast cancer. biorxiv.org Similarly, dysregulation of the Notch pathway is implicated in various malignancies, where it can promote tumor growth and metastasis. nih.gov Preliminary research suggests that targeting AAK1 could potentially modulate these oncogenic signaling pathways. patsnap.com Some studies have also indicated that AAK1 inhibitors might enhance the effectiveness of existing cancer therapies by sensitizing tumor cells to chemotherapeutic agents. patsnap.com Additionally, endocytic kinases like AAK1 have been found to play a role in resistance to certain cancer drugs, such as adriamycin. wikipedia.org

Overview of AAK1 Inhibitor Development

The therapeutic potential of targeting AAK1 has prompted the development of small molecule inhibitors. nih.gov These inhibitors are designed to block the kinase activity of AAK1, thereby disrupting the process of clathrin-mediated endocytosis. patsnap.com The development of selective AAK1 inhibitors has been an active area of research, leading to the identification of several promising compounds. nih.gov

One of the primary therapeutic areas explored for AAK1 inhibitors has been neuropathic pain. medkoo.comselleckchem.com Several compounds have demonstrated efficacy in preclinical models of pain. medkoo.com Beyond pain management, the role of AAK1 in viral entry has made its inhibitors potential candidates for antiviral therapies. patsnap.com

This compound is one such AAK1 inhibitor that has been developed. medchemexpress.comabmole.com It has been characterized as a potent and brain-penetrant inhibitor of AAK1. medkoo.comselleckchem.com Research on this compound has primarily focused on its potential application in treating neuropathic pain, with studies showing its activity in animal models. medkoo.com

The broader landscape of AAK1 inhibitor development includes several other compounds that have been investigated for various therapeutic applications. One notable example is LX9211 (also known as BMS-986176), which has advanced to clinical trials for diabetic peripheral neuropathic pain. nih.govbiospace.com The development of these inhibitors continues to provide valuable tools for understanding the biological functions of AAK1 and for exploring its potential as a therapeutic target in a range of diseases.

Data Tables

Table 1: Inhibitory Activity of Selected AAK1 Inhibitors

CompoundIC50 (nM)Target
This compound12AAK1
This compound35AAK1 kinase
LX9211 (BMS-986176)2.0AAK1
LP-9355093.3AAK1
BMT-1241100.9AAK1
BMT-0906050.6AAK1

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-911172;  BMS 911172;  BMS911172

Origin of Product

United States

Mechanism of Action and Molecular Interactions of Bms 911172

Target Specificity of BMS-911172 as an AAK1-Selective Inhibitor

Despite its selectivity, AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes Bone Morphogenetic Protein 2 Inducible Kinase (BIKE) and Cyclin G Associated Kinase (GAK) selleckchem.comsynhet.com. Due to the high sequence homology within the kinase domains of AAK1 and BIKE, achieving absolute selectivity between these two kinases can be challenging, and some AAK1 inhibitors, including this compound, may exhibit dual inhibition of AAK1 and BIKE.

Table 1: Inhibitory Potency of this compound on AAK1

TargetAssay TypeIC50 (nM)Reference
AAK1Enzyme12
AAK1Cell-based51
AAK1Kinase35

Molecular Basis of AAK1 Inhibition by this compound

The molecular mechanism by which this compound inhibits AAK1 involves a specific interaction within the kinase's active site.

This compound functions as an ATP-competitive inhibitor of AAK1. This means that the compound binds to the ATP-binding site of the AAK1 enzyme, thereby competing with adenosine (B11128) triphosphate (ATP) and preventing the transfer of a phosphate (B84403) group to downstream substrates. The compound is capable of forming hydrogen bonds within this crucial ATP binding site, specifically at the hinge region of the kinase.

Co-crystallization studies have provided valuable structural insights into the binding of this compound (referred to as compound 17) with AAK1. The X-ray crystal structure of AAK1 in complex with this compound (PDB ID: 7RJ8) has been resolved. These studies reveal that the compound forms hydrogen bonds with residues in the hinge region of the kinase. Specific structural modifications, such as the introduction of a rigid six-membered piperidine (B6355638) ring and an isopropyl substitution at the 3-position of the D-leucine derivative, were found to enhance the compound's potency and rigidity, contributing to its favorable pharmacological properties. Other AAK1 inhibitors have also shown binding to the ATP pocket, involving interactions with hinge region residues like Asp127 and Cys129, and hydrophobic interactions with the P-loop.

Impact on AAK1 Downstream Signaling

AAK1's primary known biological function centers on its role in clathrin-mediated endocytosis (CME). It specifically phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP-2) at threonine 156 (Thr156) selleckchem.comsigmaaldrich.comsynhet.comguidetoimmunopharmacology.org. This phosphorylation event is critical as it increases the affinity of AP-2 for tyrosine-based internalization motifs (YxxΦ) found on the cytoplasmic tails of various cargo receptors, thereby promoting their efficient recruitment into clathrin-coated vesicles for endocytosis.

Beyond its direct role in CME, AAK1 is implicated in a variety of other cellular signaling pathways. These include the NF-κB signaling pathway, where AAK1 can accelerate the degradation of IKBα, leading to the activation of pro-inflammatory cytokine transcription selleckchem.com. AAK1 also participates in the NDR1/2 signaling pathway, regulating dendrite branching and dendritic spine growth selleckchem.com. Furthermore, AAK1 is involved in the Notch and WNT signaling pathways, mediating interactions that accelerate the Notch pathway and negatively regulating WNT signaling by promoting CME of LRP6 selleckchem.comsigmaaldrich.com. Inhibition of AAK1 has also been shown to result in the sustained activation of downstream signaling by ErbB4, leading to enhanced Nrg1-mediated neurogenesis.

The inhibition of μ2 phosphorylation serves as a crucial pharmacodynamic (PD) marker for assessing the activity of AAK1 inhibitors like this compound both in vitro and in vivo. Studies have demonstrated that this compound dose-dependently inhibits the phosphorylation of the AAK1 substrate μ2 in the brain. The in vivo EC50 for the inhibition of μ2 phosphorylation by this compound was determined to be 8.3 µM, corresponding to an ED50 of 6 mg/kg. This inhibition directly reflects the compound's ability to disrupt AAK1's enzymatic function, which is essential for the proper regulation of clathrin-mediated endocytosis and subsequent downstream cellular processes guidetoimmunopharmacology.org.

Preclinical Pharmacological Characterization of Bms 911172

In Vitro Pharmacology

The in vitro pharmacological assessment of BMS-911172 focused on its inhibitory activity against AAK1, its cellular potency and selectivity, and its ability to engage its target within cells.

Enzyme Assay Characterization of AAK1 Inhibition

This compound has been characterized as a potent inhibitor of AAK1 in biochemical enzyme assays. Studies have reported an IC50 value of 12 nM for the inhibition of AAK1 in these cell-free systems. medkoo.combioworld.comselleckchem.com This demonstrates a strong direct inhibitory effect on the AAK1 enzyme.

Table 1: In Vitro Enzyme Inhibition of AAK1 by this compound

Assay TypeTargetIC50 (nM)Citation
Biochemical Enzyme AssayAAK112 medkoo.combioworld.comselleckchem.com

Cellular Potency and Selectivity Profiling

Beyond enzymatic inhibition, this compound also demonstrated potent activity in cellular contexts. Its cellular IC50 for AAK1 inhibition was determined to be 51 nM. medkoo.combioworld.com Cellular assays are crucial for assessing drug activity in a more physiologically relevant environment, accounting for factors such as cell permeability and intracellular interactions. promega.ca

Table 2: Cellular Potency and Kinase Selectivity of this compound

ParameterValueDetailsCitation
Cellular IC50 (AAK1)51 nMInhibition of AAK1 in cell-based assays medkoo.combioworld.com
Kinase SelectivityGoodProfiled against 219 kinases at 1 µM nih.gov

Assessment of Target Engagement in Cell-Based Assays

Direct evidence of target engagement in cells is critical for validating a compound's mechanism of action. This compound has been shown to inhibit the phosphorylation of the AAK1 substrate μ2 within cells. selleckchem.com A Western blot analysis demonstrated an 82% reduction in μ2 phosphorylation following acute administration of this compound, with an in vivo EC50 of 8.3 µM and an ED50 of 6 mg/kg. nih.gov This indicates that this compound effectively engages and modulates its target, AAK1, within a cellular environment. Techniques such as Cellular Thermal Shift Assay (CETSA) and NanoBRET are commonly employed to directly measure drug-target interactions in intact cells, providing robust evidence of target engagement. promega.cabmglabtech.comdiscoverx.compelagobio.comnih.gov

Evaluation of Antiviral Activity in Viral Infection Models

Given AAK1's involvement in clathrin-mediated endocytosis, a process utilized by various viruses for host cell entry, AAK1 inhibitors have been explored for their potential broad-spectrum antiviral activity. guidetopharmacology.orgnih.govbiorxiv.org However, specific studies evaluating this compound (referred to as compound 17) against certain viral infection models have reported limited activity. In in vitro infection assays, this compound did not show significant antiviral activity against SARS-CoV-2 (in Vero E6/TMPRSS2 cells) or DENV-2 (in Huh7 liver cancer cells) at concentrations up to 10 µM. biorxiv.org

In Vivo Pharmacological Evaluation in Non-Human Models

The in vivo pharmacological evaluation aimed to assess the efficacy of this compound in relevant disease models, particularly those mimicking neuropathic pain.

Studies in Neuropathic Pain Models (e.g., formalin assay, chronic constriction injury models)

This compound has demonstrated efficacy in various non-human models of persistent and neuropathic pain. guidetoimmunopharmacology.org In the formalin assay, a model used to assess persistent pain, this compound was active in the Chung mouse model at a subcutaneous dose of 60 mg/kg. medkoo.combioworld.com

Furthermore, the compound exhibited activity in the chronic constriction injury (CCI) rat model, a well-established model for neuropathic pain characterized by thermal hyperalgesia and mechanical allodynia. At a dose of 60 mg/kg, this compound effectively reduced pain-related behaviors in this model. nih.govmedkoo.combioworld.com The therapeutic potential of AAK1 inhibition for neuropathic pain was further supported by studies showing that AAK1 knockout mice exhibited decreased pain behavior in the formalin assay and reduced mechanical allodynia in the Chung model, without causing motor impairment. nih.govbioworld.com

In vivo target engagement was confirmed through a pharmacodynamic (PD) marker assay in mice, which showed a dose-dependent inhibition of the phosphorylation of the AAK1 substrate μ2 in the brain. medkoo.combioworld.com

Table 3: In Vivo Efficacy of this compound in Neuropathic Pain Models

Model TypeSpeciesDose (mg/kg)OutcomeCitation
Formalin AssayMouse60 (s.c.)Active, decreased persistent pain behavior medkoo.combioworld.com
Chronic Constriction InjuryRat60Active, reduced thermal hyperalgesia and mechanical allodynia nih.govmedkoo.combioworld.com

Assessment of Central Nervous System Penetration

This compound is characterized as a brain-penetrant compound selleckchem.commedkoo.com. This property is crucial for its potential therapeutic applications, particularly in conditions involving the central nervous system (CNS). Adaptor protein 2-associated kinase 1 (AAK1), the primary target of this compound, is widely expressed throughout the brain and spinal cord, with its highest expression levels observed in the forebrain nih.gov. The ability of this compound to cross the blood-brain barrier (BBB) allows it to reach and engage its target within these critical neurological regions.

In Vivo Target Engagement Studies in Brain and Spinal Cord

In vivo studies have provided direct evidence of this compound's target engagement within the CNS. Pharmacodynamic marker assays conducted in mice revealed a dose-dependent inhibition of the phosphorylation of AAK1 substrate μ2 in the brain medkoo.com. This inhibition of μ2 phosphorylation serves as a direct indicator that this compound successfully reaches and modulates AAK1 activity within brain tissue. The widespread expression of AAK1 in both the brain and spinal cord further underscores the relevance of this central target engagement for potential therapeutic effects nih.gov.

Pharmacodynamic Marker Analysis in Animal Models

Pharmacodynamic marker analysis in animal models has provided insights into the biological effects of this compound beyond direct target engagement. As previously noted, a key pharmacodynamic marker is the dose-dependent inhibition of AAK1 substrate μ2 phosphorylation observed in the brain of mice medkoo.com.

Beyond molecular markers, behavioral pharmacodynamic outcomes have also been assessed. In the formalin pain model, this compound significantly reduced phase II hind paw flinching and licking/biting, indicating an analgesic effect nih.gov. Furthermore, in the chronic constriction injury (CCI) rat model, this compound demonstrated efficacy in reducing pain medkoo.comnih.gov. These behavioral responses in established pain models serve as functional pharmacodynamic indicators of the compound's activity in vivo.

Table 2: Summary of In Vivo Pharmacodynamic Outcomes

Animal ModelObserved EffectSource
Mouse BrainDose-dependent inhibition of AAK1 substrate μ2 phosphorylation medkoo.com
Formalin Pain Model (Mouse)Significant reduction in phase II hind paw flinching and licking/biting nih.gov
CCI Rat ModelEfficacy in reducing pain medkoo.comnih.gov

Structure Activity Relationship Sar and Medicinal Chemistry of Aak1 Inhibitors

Early SAR Studies Leading to BMS-911172 Discovery

The discovery of this compound emerged from comprehensive SAR studies on a series of aryl amide-based AAK1 inhibitors. cenmed.comresearchgate.net Initial high-throughput screening efforts by Hartz et al. identified compound 12, an aryl amide, as a potent lead compound with an IC50 of 69 nM for AAK1 inhibitory activity. nih.gov This lead demonstrated favorable drug-like properties, including a calculated octanol-water partition coefficient (cLogP) of 0.93, a topological polar surface area (tPSA) of 90 Ų, a ligand efficiency (LE) of 0.47, and a lipophilic ligand efficiency (LLE) of 6.2. nih.gov Subsequent structural modifications of this lead aimed at enhancing its inhibitory activity against AAK1. nih.gov this compound, identified as compound 17 in these studies, exhibited an IC50 of 12 nM in enzyme assays and 51 nM in cellular assays, along with favorable pharmacokinetic properties such as a clogP of 1.9, tPSA of 90 Ų, LE of 0.45, and LLE of 6.0. cenmed.comnovapublishers.comresearchgate.net Its aqueous solubility was 5.85 mg/mL at pH 1 and 0.60 mg/mL at pH 7.4. researchgate.net

Chemical Scaffold Analysis of Aryl Amide-Based AAK1 Inhibitors

The aryl amide scaffold forms the core chemical structure of this compound and many other AAK1 inhibitors. cenmed.comresearchgate.netnih.gov This scaffold has been a focal point for medicinal chemistry optimization. Researchers have explored various modifications to this core. For instance, efforts to improve potency involved cyclizing the amide back into the neighboring phenyl ring to form bicyclic heterocycles, such as quinazoline (B50416) and quinoline (B57606) ring systems. google.com These bicyclic replacements of the aryl amide led to the identification of compounds with improved enzyme and cellular potency, as well as enhanced kinase selectivity. researchgate.netgoogle.com

Rational Molecular Design Approaches for AAK1 Selectivity

Achieving high selectivity for AAK1 over other kinases, particularly closely related family members, is a critical aspect of rational drug design.

AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes BMP-2 inducible kinase (BIKE, also known as BMP2K), Cyclin G-associated kinase (GAK), and Serine/threonine kinase 16 (STK16/MPSK1). researchgate.netotavachemicals.comgardp.orgresearchgate.net AAK1 and BIKE are the most closely related members within this family, sharing a high sequence identity of 74% within their kinase domains, which makes selective inhibition challenging. gardp.orgresearchgate.net Many AAK1 inhibitors, including chemical probes like SGC-AAK1-1 and compounds like LP-935509 and this compound, often exhibit dual AAK1 and BIKE inhibitory activity. researchgate.netresearchgate.netabmole.com

Despite these challenges, rational design strategies have aimed to differentiate AAK1 inhibitors from these closely related kinases. For example, some aryl amide-based inhibitors demonstrated greater than 5-fold selectivity over STK16 and 50-fold selectivity over GAK. nih.gov Structural analysis has revealed that certain substituent patterns, such as a meta-position substituent on the benzylamide moiety, can lead to increased selectivity for AAK1 over BIKE. researchgate.net However, other substitution patterns might result in non-selective inhibition across AAK1, BIKE, and GAK. researchgate.net

Substituent modifications play a crucial role in fine-tuning the potency and selectivity of AAK1 inhibitors. Specific examples from SAR studies highlight these impacts:

Alkyl Chain Length : The introduction of carbon chains of varying lengths to the amide side capping group was found to influence AAK1 activity, with activity generally increasing as the alkyl chain lengthened. researchgate.net Extending the alkyl side chain beyond an isopropyl group, for instance, improved AAK1 activity. researchgate.net

Hydrophobic Interactions : An X-ray crystal structure of an AAK1 inhibitor (compound 14) revealed a key hydrophobic interaction between an isopropyl group and a small lipophilic pocket in the P-loop region of the kinase, contributing to improved potency and selectivity. researchgate.net

Methoxy (B1213986) vs. Hydrogen : Replacing a methoxy group with a hydrogen atom resulted in a 13-fold reduction in potency, attributed to the loss of a critical hydrophobic contact. researchgate.net

Cyclopropyl (B3062369) Substituents : Sulfonamides incorporating cyclopropyl substituents were identified as promising for further SAR studies. researchgate.net

Halogenation : Small substituents in the ortho position, such as a fluorine atom, were generally tolerated by AAK1, BIKE, and GAK. researchgate.net However, larger substituents in the meta position, like bromine or nitrile, could increase potency for BIKE compared to chlorinated compounds. researchgate.net

These findings underscore the importance of precise structural modifications to achieve desired potency and selectivity profiles within the NAK kinase family.

Table 1: Comparative Potency of Key AAK1 Inhibitors

Compound NameAAK1 IC50 (Enzyme)AAK1 IC50 (Cells)BIKE IC50GAK IC50PubChem CIDReference
This compound12 nM51 nMN/AN/A86582964 cenmed.comnovapublishers.com
LP-9355093.3 nM (Ki 0.9 nM)2.8 nM14 nM320 nM118429891 researchgate.netazolifesciences.com
SGC-AAK1-1270 nM (Ki 9 nM)N/APotentN/A134812845 cenmed.comazolifesciences.com
BMT-0906050.6 nMN/A45 nM60 nMN/A azolifesciences.com

N/A: Data not available in the provided sources for this specific compound.

Fragment-Based Drug Discovery (FBDD) Strategies for AAK1

Fragment-Based Drug Discovery (FBDD) is a powerful approach in drug discovery that involves screening small, low-molecular-weight compounds (fragments) to identify initial hits against a target. researchgate.netopenaccessjournals.comrscbmcs.orgsygnaturediscovery.comsigmaaldrich.com These fragments typically have molecular weights of less than 300 Da and are designed to explore chemical space efficiently. openaccessjournals.com Once identified, these weakly binding fragments are then optimized through medicinal chemistry, often guided by structural biology, to yield more potent and selective lead compounds. openaccessjournals.comasm.org

For AAK1 inhibitors, FBDD strategies have been utilized for the identification of novel weakly binding ligands. ijpbs.comresearchgate.net This approach allows for the efficient exploration of chemical space and the identification of diverse binding modes. rscbmcs.orgijpbs.com The process often integrates computational methods, such as virtual fragment-based drug design (vFBDD), to enhance the efficiency of hit identification and optimization. openaccessjournals.comresearchgate.net

Computational Chemistry and Molecular Modeling in AAK1 Inhibitor Design

Computational chemistry and molecular modeling play an integral role in the rational design and optimization of AAK1 inhibitors. These methods provide critical insights into the molecular interactions between inhibitors and the kinase, guiding the design of more potent and selective compounds.

Key applications include:

X-ray Crystallography : High-resolution X-ray crystal structures of AAK1 (e.g., PDB IDs 4WSQ, 5L4Q) and related NAK family kinases (like BIKE and GAK) in complex with inhibitors are crucial for understanding the precise binding modes. nih.govgardp.orgresearchgate.netabmole.comnih.govidrblab.net These structures reveal key interactions, such as hydrogen bonds within the ATP binding site at the hinge region, which are vital for inhibitor potency. researchgate.net

Molecular Docking and In Silico Studies : Computational docking simulations are used to visualize how potential ligands bind within the active site of AAK1. nih.govidrblab.net For example, in silico studies have been employed to visualize the binding of compounds like Baricitinib within the AAK1 active site, identifying specific amino acid interactions and binding energies. nih.govidrblab.net

Virtual Screening and Optimization : Computational methods facilitate virtual screening of large compound libraries, pharmacophore searches, and scaffold hopping to identify novel chemical starting points. gardp.orgopenaccessjournals.com They are also employed in hit-to-lead optimization, helping to improve compounds' activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. gardp.org This includes predicting compound activity using machine learning algorithms and filtering compounds based on physicochemical properties. gardp.org

These computational approaches accelerate the drug discovery process by reducing the need for extensive experimental synthesis and testing, allowing for more targeted and efficient design of AAK1 inhibitors.

Synthetic Methodologies for Aak1 Inhibitors

Key Synthetic Routes for Aryl Amide Scaffolds

Aryl amide scaffolds have emerged as a significant class of AAK1 inhibitors. Early screening efforts identified lead compounds, such as compound 12, which demonstrated potent AAK1 inhibitory activity with an IC50 of 69 nM nih.gov. This compound possessed desirable drug-like properties, including a cLogP of 0.93, a topological polar surface area (tPSA) of 90 Ų, a ligand efficiency (LE) of 0.47, and a lipophilic ligand efficiency (LLE) of 6.2 nih.gov.

Subsequent structural modifications of these aryl amide scaffolds focused on enhancing their inhibitory activity. For instance, researchers synthesized a series of AAK1 inhibitors based on compound 12 by attaching different alkyl groups to the amide side capping group tocris.comnih.govciteab.com. The introduction of carbon chains of varying lengths was found to influence AAK1 activity, with activity generally increasing as the chain lengthened tocris.comnih.govciteab.com. Further improvements in inhibition were observed with the addition of branches, such as analogues based on D-isoleucine nih.gov. The synthesis and optimization of these aryl amide-based AAK1 inhibitors have led to the identification of brain-penetrant, AAK1-selective compounds bio-techne.comwikipedia.org.

Advanced Synthetic Strategies for Analogues of BMS-911172

This compound, also known as (R)-2-amino-N-[3-(difluoromethoxy)-4-(oxazol-5-yl)phenyl]-4-methylpentanamide, is a notable example of an advanced AAK1 inhibitor developed by Bristol Myers Squibb guidetopharmacology.org. It is characterized as a potent and brain-penetrant AAK1-selective inhibitor, exhibiting an IC50 of 12 nM in enzymatic assays and 51 nM in cellular assays guidetopharmacology.orgnih.gov. Its favorable pharmacological properties include a cLogP of 1.9, a tPSA of 90 Ų, an LE of 0.45, and an LLE of 6.0 tocris.com. This compound also demonstrated aqueous solubility of 5.85 mg/mL at pH 1 and 0.60 mg/mL at pH 7.4 tocris.com.

The development of analogues of this compound has involved sophisticated synthetic strategies to explore structure-activity relationships (SARs) and improve target engagement and selectivity. For instance, compound 59, identified through synthesis and optimization studies of aryl amide-based AAK1 inhibitors, proved to be a brain-penetrant, AAK1-selective tool compound bio-techne.comwikipedia.org. These strategies often involve the assembly of heterocycle caps (B75204) and modifications to the core structure to fine-tune binding affinity and selectivity tocris.com. A significant challenge in developing AAK1 inhibitors, including analogues of this compound, is achieving selectivity over other closely related kinases within the Numb-associated kinase (NAK) family, particularly BIKE (BMP2K), due to the highly conserved structure within their kinase domains sun-shinechem.comtocris.comguidetopharmacology.org. Many AAK1 inhibitors, such as SGC-AAK1-1 and this compound, are in fact dual AAK1 and BIKE inhibitors tocris.com.

Development of Macrocyclic NAK Inhibitors

Macrocyclization is a powerful strategy in drug discovery that can enhance the potency and selectivity of kinase inhibitors by imposing conformational constraints nih.govcaymanchem.com. Macrocyclic kinase inhibitors are typically characterized by their relatively small molecular weight and their ability to bind to the hinge region of kinases, similar to ATP nih.gov. This constrained three-dimensional structure can lead to improved potency and selectivity, even towards closely related kinase subfamily members, by detecting subtle shape variations in the binding pocket nih.gov.

The NAK family comprises AAK1, BIKE, GAK (cyclin G-associated kinase), and MPSK1 (STK16) sun-shinechem.comtocris.combioscience.co.uk. While significant progress has been made in developing selective inhibitors for GAK, such as SGC-GAK-1, achieving selectivity for AAK1 or BIKE has been more challenging due to their high sequence identity in the kinase domain (74%) sun-shinechem.comtocris.com.

Recent efforts have focused on developing pyrazolo[1,5-a]pyrimidine-based macrocyclic NAK inhibitors, starting from acyclic AAK1 inhibitors like LP-935509 sun-shinechem.comjkchemical.com. LP-935509 is a potent, acyclic, and ATP-competitive inhibitor of AAK1 (KD: 3 nM) and BIKE (KD: 14 nM), with moderate inhibition of GAK (IC50: 320 nM) sun-shinechem.comjkchemical.com. The design and synthetic strategies for these macrocyclic NAK inhibitors involve establishing a SAR based on a macrocyclic pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, with modifications in the back pocket and different linkers sun-shinechem.com. Through structure-guided activity relationship studies within the NAK family, potent AAK1 inhibitors have been identified, demonstrating promising selectivity sun-shinechem.com.

Chemical Synthesis Challenges and Innovations in AAK1 Inhibitor Development

The chemical synthesis of kinase inhibitors, including those targeting AAK1, presents formidable challenges due to the high similarity and complexity of kinase structures, which can make it difficult to achieve specificity. A key challenge in AAK1 inhibitor development is achieving selectivity within the NAK family, particularly distinguishing AAK1 from its closely related member, BIKE sun-shinechem.comtocris.comguidetopharmacology.org. The highly conserved active site within NAK kinases makes selective inhibition difficult tocris.comjkchemical.com.

Innovations in synthetic methodologies and drug discovery approaches are crucial for overcoming these challenges. Structure-guided design has been instrumental in optimizing macrocyclic inhibitors by targeting specific back-pocket regions. The application of isosterism, where a carboxamide linker is replaced by various five-membered heterocycles, has led to the discovery of novel AAK1 inhibitors with low nanomolar IC50 values and antiviral activity. Furthermore, chemical proteomics and repurposing existing kinase inhibitors as lead compounds offer promising avenues for accelerating the drug discovery cycle and identifying novel therapeutic targets. These innovations contribute to expanding the synthetic toolbox for medicinal chemistry, facilitating the development of bioactive molecules with improved selectivity and potency caymanchem.com.

Preclinical Therapeutic Potential of Bms 911172 and Aak1 Inhibition

Preclinical Efficacy in Neuropathic Pain Models

The most robust preclinical evidence for AAK1 inhibition lies in the realm of neuropathic pain. Multiple studies in rodent models have demonstrated the significant analgesic effects of AAK1 inhibitors. For instance, the small-molecule AAK1 inhibitor LP-935509 has been shown to effectively reverse fully established pain behavior in a spinal nerve ligation (SNL) model in mice. patsnap.comnih.gov Furthermore, this and other AAK1 inhibitors have demonstrated efficacy in the rat chronic constriction injury (CCI) model and the streptozotocin-induced diabetic peripheral neuropathy model. patsnap.comnih.gov The analgesic activity of AAK1 inhibitors is believed to be mediated through the potentiation of α2-adrenergic receptor signaling, a known antinociceptive pathway. patsnap.comnih.gov Studies have shown that the antineuropathic effects of AAK1 inhibitors can be blocked by α2 adrenergic receptor antagonists. patsnap.comnih.gov

Model Compound Effect
Spinal Nerve Ligation (SNL) - MouseLP-935509Reversed fully established pain behavior. patsnap.comnih.gov
Chronic Constriction Injury (CCI) - RatAAK1 inhibitorsReduced evoked pain responses. patsnap.comnih.gov
Streptozotocin-induced Diabetic Neuropathy - RatAAK1 inhibitorsReduced evoked pain responses. patsnap.comnih.gov

Antiviral Implications from Preclinical Studies

The essential role of AAK1 in clathrin-mediated endocytosis makes it a compelling target for antiviral therapies, as many viruses exploit this pathway to enter host cells. Preclinical research has indicated that inhibition of AAK1 can effectively disrupt the life cycle of a variety of viruses.

Disruption of Viral Entry and Replication Processes

By interfering with clathrin-mediated endocytosis, AAK1 inhibitors can prevent viruses from entering host cells. This mechanism has been demonstrated to be effective against a range of viruses in preclinical models. For example, AAK1 has been identified as a host factor required for the entry of Hepatitis C virus (HCV). Furthermore, AAK1 inhibition has been shown to disrupt the replication of HIV-1. More recently, with the emergence of new viral threats, research has highlighted the potential for AAK1 inhibitors to be explored as a broad-spectrum antiviral strategy. The mechanism of action involves the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step in the formation of clathrin-coated pits that internalize viral particles.

Neuroprotective Hypotheses in Preclinical Neurodegenerative Models

Emerging preclinical evidence suggests that AAK1 inhibition could offer neuroprotective benefits in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying hypothesis is centered on the role of AAK1 in cellular processes that are known to be dysregulated in these conditions.

In a mouse model of Alzheimer's disease, a study revealed a correlation between the expression levels of AAK1 and the degree of cognitive decline, suggesting a potential involvement of the kinase in the disease's progression. patsnap.com The pathological hallmarks of Alzheimer's disease include the accumulation of amyloid-β peptides, and since endocytosis is implicated in the processing of the amyloid precursor protein, AAK1 inhibition is hypothesized to modulate this pathway, potentially reducing the production of toxic amyloid-β species.

Similarly, in the context of Parkinson's disease, the aggregation of alpha-synuclein (B15492655) is a key pathological feature. AAK1 inhibition has been proposed as a potential therapeutic strategy due to its ability to influence alpha-synuclein aggregation. bmj.com By modulating endocytic pathways, AAK1 inhibitors may facilitate the clearance of misfolded alpha-synuclein, thereby preventing its toxic accumulation and the subsequent neurodegeneration. While direct preclinical studies utilizing BMS-911172 in these specific models are not yet extensively reported, the foundational research into AAK1's cellular functions provides a strong rationale for its further investigation as a neuroprotective target.

Exploration of AAK1 as a Target in Other Disease Areas (e.g., cancer)

The involvement of AAK1 in fundamental cellular processes such as endocytosis and signal transduction has led to the exploration of its potential as a therapeutic target in oncology. Dysregulated endocytic trafficking of growth factor receptors is a common feature of cancer cells, contributing to their uncontrolled proliferation and survival. Preliminary research suggests that inhibiting AAK1 could interfere with these processes.

By altering the internalization and signaling of key growth factor receptors, AAK1 inhibitors may reduce cancer cell proliferation and promote apoptosis. patsnap.com Furthermore, some studies have indicated that silencing AAK1 can enhance the sensitivity of cancer cells to existing targeted therapies, suggesting a potential role for AAK1 inhibitors in combination treatment regimens. nih.gov

Another intriguing avenue of research in immuno-oncology suggests that disrupting AAK1 kinase activity could improve the trafficking of T cells into solid tumors. bmj.combmj.com This could potentially enhance the efficacy of immunotherapies that rely on the infiltration of immune cells into the tumor microenvironment. While these preclinical findings are promising, further research is required to fully elucidate the therapeutic potential of AAK1 inhibitors, including this compound, in the treatment of cancer.

Drug Discovery and Translational Research Strategies for Aak1 Inhibitors

Target Identification and Validation Methodologies

The identification of AAK1 as a therapeutic target for neuropathic pain involved a comprehensive approach, primarily utilizing mouse gene knockout studies combined with behavioral pain assessments bioworld.comnih.gov. This methodology revealed that AAK1 knockout mice exhibited a notable reduction in pain behavior in the formalin assay, which is indicative of persistent pain, and displayed a diminished neuropathic pain response, specifically mechanical allodynia, in the Chung model bioworld.comnih.gov. Crucially, these beneficial effects were observed without inducing motor impairment, highlighting AAK1 as a promising target with a favorable therapeutic window bioworld.com.

AAK1, a serine/threonine protein kinase, plays a pivotal role in regulating clathrin-mediated endocytosis (CME) researchgate.netgenecards.org. Its mechanism of action involves the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2) genecards.orgmedchemexpress.com. This phosphorylation event is critical for the endocytic activity of AP-2, enhancing its binding affinity for specific tyrosine- or dileucine-based sorting signals of membrane receptors, thereby facilitating cargo recruitment, vesicle assembly, and efficient internalization genecards.orgmedchemexpress.com. Additionally, AAK1 interacts with and phosphorylates the Numb protein at threonine residue 102, influencing its cellular localization and endocytic function genecards.orgmedchemexpress.com. The widespread expression of AAK1 in the central nervous system, with its highest levels observed in the forebrain, further supports its relevance as a target for neurological conditions like neuropathic pain nih.gov.

Preclinical Candidate Selection and Optimization

BMS-911172 emerged from extensive structure-activity relationship (SAR) studies focused on aryl amide-based AAK1 inhibitors bioworld.com. It was identified as a brain-penetrant and selective inhibitor of AAK1 bioworld.comselleckchem.commedkoo.comprobechem.com. The compound demonstrates potent inhibitory activity against AAK1, with an IC50 value of 12 nM in enzyme assays and 51 nM in cellular assays bioworld.commedkoo.com. This inhibition directly impacts the phosphorylation of the μ2 subunit, a key substrate of AAK1 selleckchem.commedkoo.com.

The physicochemical properties of this compound were characterized during its development, indicating its suitability as a preclinical candidate. These properties include a calculated octanol-water partition coefficient (clogP) of 1.9, a topological polar surface area (tPSA) of 90 Ų, a ligand efficiency (LE) of 0.45, and a lipophilic ligand efficiency (LLE) of 6.0 nih.gov. Its aqueous solubility was determined to be 5.85 mg/mL at pH 1 and 0.60 mg/mL at pH 7.4 nih.gov. While this compound exhibits selectivity for AAK1, it is important to note that due to the highly conserved structure within the kinase domain of AAK1 and bone morphogenic protein 2-inducible kinase (BIKE), many AAK1 inhibitors, including this compound, often act as dual AAK1 and BIKE inhibitors researchgate.netbiorxiv.orgresearchgate.net. Achieving selective inhibition of AAK1 without simultaneously targeting BIKE presents a challenge in this kinase family researchgate.netbiorxiv.orgresearchgate.net.

Translational Research Frameworks for AAK1 Inhibitors

Integration of In Vitro and In Vivo Data

The preclinical development of this compound involved a robust integration of in vitro and in vivo data to establish its therapeutic potential. In vitro studies confirmed its potent inhibitory activity against AAK1, as evidenced by its IC50 values.

Assay TypeIC50 ValueReference
Enzyme Assay12 nM bioworld.commedkoo.com
Cellular Assay51 nM bioworld.commedkoo.com

Translating these in vitro findings, this compound demonstrated significant activity in various in vivo models of pain. In the formalin assay in the Chung mouse model, a single subcutaneous dose of 60 mg/kg of this compound was effective in reducing pain behaviors bioworld.comnih.govmedkoo.com. Furthermore, the compound showed efficacy in the chronic constriction injury (CCI)-induced thermal hyperalgesia and mechanical allodynia rat model at the same dose (60 mg/kg) bioworld.comnih.govmedkoo.com. Specifically, in the formalin pain model, this compound was observed to significantly reduce phase II hind paw flinching and licking/biting behaviors nih.gov. Importantly, these therapeutic effects were achieved without eliciting motor impairment at the tested doses, supporting its potential as a treatment for neuropathic pain bioworld.commedkoo.com.

Biomarker Identification and Validation in Preclinical Settings

A critical aspect of translational research for AAK1 inhibitors involves the identification and validation of pharmacodynamic (PD) biomarkers. For this compound, a key PD marker assay in mice demonstrated a dose-dependent inhibition of the phosphorylation of AAK1's substrate, μ2, within the brain bioworld.commedkoo.com. This finding indicates that the phosphorylation status of μ2 can serve as a valuable biomarker to assess the target engagement and pharmacodynamic effects of this compound in preclinical settings. Monitoring this biomarker allows for the correlation of drug exposure with target inhibition, providing crucial insights into the compound's mechanism of action and guiding dose selection for further studies.

Investigation of Resistance Mechanisms to AAK1 Inhibitors

Molecular Mechanisms of Acquired and Intrinsic Resistance

Information regarding the specific molecular mechanisms of acquired and intrinsic resistance to this compound as an AAK1 inhibitor, particularly in the context of neuropathic pain treatment, is not extensively detailed within the provided research findings. While AAK1 has been recognized for its role in clathrin-mediated endocytosis, a process hijacked by various viruses for cellular entry, and has been explored as a potential antiviral target, the available literature does not elaborate on resistance development in the context of its primary application for pain management nih.govresearchgate.netgenecards.org. Further research would be required to elucidate any potential resistance mechanisms that might arise from prolonged AAK1 inhibition by compounds like this compound.

Exploration of Combination Therapies in Preclinical Models

While direct preclinical combination therapy studies specifically involving this compound were not explicitly detailed in the available literature, the broader landscape of AAK1 inhibitor research highlights the strategic importance of combination approaches. The concept of multi-targeted therapies is gaining traction, particularly in areas where monotherapies may face limitations due to complex disease mechanisms or the emergence of resistance. bmsstudyconnect.com

In the context of antiviral research, AAK1 inhibitors, including those beyond this compound, have been explored for their potential in combination with existing antiviral agents. For example, the combination of AAK1 inhibitors with drugs like Remdesivir has been considered a relevant strategy for treating viral infections such as COVID-19. tocris.com A notable instance of this approach is the clinical investigation of Baricitinib, another AAK1 inhibitor, in combination with Remdesivir for the treatment of COVID-19, demonstrating the feasibility and potential benefits of such combinations. guidetopharmacology.org

Bristol-Myers Squibb, the developer of this compound, actively engages in drug discovery collaborations that leverage advanced strategies, including synthetic lethality and computational analytics, to identify novel targets for combination therapies, particularly in oncology. bio-techne.combmsstudyconnect.combms.combiochempeg.com This strategic focus underscores a broader commitment to exploring synergistic therapeutic regimens that could enhance efficacy and overcome treatment challenges.

Application of Advanced Technologies in Drug Discovery

The pharmaceutical industry, including companies like Bristol-Myers Squibb, increasingly relies on advanced technologies to streamline and accelerate the drug discovery process. jkchemical.com High-capacity screening platforms and sophisticated robotic technologies are routinely employed to rapidly identify and evaluate a vast number of chemical compounds. nih.gov These technologies enable the efficient sifting through extensive chemical libraries to pinpoint potential drug candidates that interact with specific biological targets, such as AAK1.

Leveraging Artificial Intelligence and Machine Learning in AAK1 Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by significantly reducing the time and resources traditionally required for identifying and developing new therapeutic agents. wikipedia.org In the context of AAK1 research, AI and ML have played a pivotal role, particularly in drug repurposing efforts. A prime example is the use of AI by BenevolentAI to identify AAK1 as a target for repurposing Baricitinib, a Janus kinase (JAK) inhibitor, for the treatment of COVID-19. wikipedia.orgguidetopharmacology.org This demonstrates how AI can uncover novel mechanisms of action for existing drugs, leading to new therapeutic applications.

The capabilities of AI and ML in drug discovery extend to various stages, including:

High-throughput and Virtual Screening: AI/ML algorithms can efficiently screen millions of chemical compounds from diverse databases, performing simulation tests to predict potential drug candidates. guidetopharmacology.orgresearchgate.netwikipedia.org This significantly improves the hit rate and prediction accuracy compared to traditional virtual screening methods. clinisciences.com

De Novo Drug Design: AI can assist in the ab initio design of novel drug molecules, optimizing their properties for target specificity and efficacy. researchgate.netwikipedia.org

Prediction of Clinical Outcomes: AI/ML systems are increasingly being used to predict the outcomes of clinical trials by analyzing multi-omics data, chemical properties, and textual information, thereby informing development strategies. guidetopharmacology.org

Polypharmacology and Drug Repositioning: AI algorithms are adept at identifying existing drugs that can be repurposed for new indications by understanding their interactions with multiple protein targets. wikipedia.orgwikipedia.org

The integration of AI and ML into AAK1 research, as exemplified by the repurposing of Baricitinib, highlights the transformative potential of these technologies in accelerating the discovery and development of AAK1 inhibitors and other therapeutic compounds.

Future Directions and Research Opportunities

Advancing Selective AAK1 Inhibitor Design

A significant challenge in the development of AAK1 inhibitors lies in achieving high selectivity within the Numb-associated kinase (NAK) family, which includes AAK1, BIKE (BMP2K), GAK (Cyclin G-associated kinase), and STK16/MPSK1. biorxiv.orgthesgc.org The close structural conservation, particularly between AAK1 and BIKE, often results in dual AAK1/BIKE inhibitors. biorxiv.org BMS-911172 itself has demonstrated varying IC50 values, indicating its potency but also highlighting the need for further optimization in selectivity. For instance, its IC50 values for AAK1 have been reported as 12 nM in enzyme assays and 51 nM in cells by some sources, while others indicate 35 nM in enzyme assays. selleckchem.combioworld.commedkoo.comabmole.com

To overcome this, future research will focus on structure-guided activity relationship studies and the development of novel scaffolds, such as pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors, which have shown promise in improving selectivity within the NAK family. biorxiv.org The goal is to design compounds that can potently inhibit AAK1 while minimizing off-target effects on closely related kinases, thereby enhancing therapeutic windows and reducing potential side effects. biorxiv.orgaustinpublishinggroup.com Repurposing existing kinase inhibitors as lead compounds for novel therapeutic targets, including AAK1, also presents a viable strategy for accelerating drug discovery. eurekalert.org

Table 1: Reported IC50 Values for this compound

TargetAssay TypeIC50 ValueReference
AAK1Enzyme12 nM selleckchem.combioworld.commedkoo.com
AAK1Enzyme35 nM abmole.commedchemexpress.com
AAK1Cellular51 nM bioworld.commedkoo.com

Elucidating Novel AAK1-Mediated Pathways

Beyond its well-established role in clathrin-mediated endocytosis (CME) and the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2), AAK1 is increasingly recognized for its involvement in a broader spectrum of cellular signaling pathways. thesgc.orgnih.govmolbiolcell.orgresearchgate.netacs.orgmedchemexpress.com Future research aims to fully elucidate these novel pathways and their implications for various disease states.

Current findings indicate AAK1's participation in:

Notch and WNT signaling pathways: AAK1 mediates the interaction of Notch and Eps15b, accelerating the Notch pathway, and negatively regulates WNT signaling by promoting CME of LRP6. thesgc.orgnih.govresearchgate.netresearchgate.net

NF-κB and NDR1/2 signaling pathways: AAK1 accelerates the degradation of IKBα, leading to the activation of pro-inflammatory cytokines, and its Ser635 phosphorylation is regulated by NDR1/2, influencing dendritic branching. nih.govresearchgate.net

CDK16 and Nrg1/ErbB4 signaling pathways: AAK1's Thr389 phosphorylation is controlled by CDK16, impacting neuronal synaptic transmission, and AAK1 inhibits Nrg1/ErbB4-dependent neurotrophic factor signaling, with its inhibition leading to enhanced Nrg1-mediated neurogenesis. nih.govacs.orgresearchgate.netnih.gov

VEGFR regulation: AAK1-AP2M1 regulates vascular endothelial growth factor receptor (VEGFR) through endocytosis, influencing angiogenesis-related pathways. nih.gov

Further investigation into these intricate signaling networks will reveal additional therapeutic targets and strategies, potentially expanding the utility of AAK1 inhibitors beyond their current applications.

Development of New Preclinical Disease Models for AAK1 Target Validation

The validation of AAK1 as a therapeutic target relies heavily on robust and predictive preclinical disease models. While existing models have demonstrated the efficacy of AAK1 inhibitors like this compound in neuropathic pain, there is a continuous need for developing and refining models for other AAK1-associated conditions. bioworld.commedkoo.comnih.gov

Current preclinical models include:

Neuropathic Pain: Formalin assay, Chung mouse model, and chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat models have been used to show the effectiveness of AAK1 inhibitors. bioworld.commedkoo.comnih.gov

Neurodegenerative Diseases: Aβ1-42-induced mouse models for Alzheimer's disease, and transgenic mouse and rat SOD1-linked familial ALS (FALS) models have been employed to study AAK1's role and the impact of its dysfunction. nih.govmdpi.com

Muscular Dystrophies: The mdx model of Duchenne muscular dystrophy (DMD) and the FLExDUX4 model of facioscapulohumeral muscular dystrophy (FSHD) are being utilized to assess the efficacy of AAK1 inhibitors in promoting muscle regeneration. satellos.comdefeatduchenne.camdaconference.org

Viral Infections: Given AAK1's role in clathrin-mediated endocytosis, which viruses often hijack for host cell entry, preclinical models for Hepatitis C (HCV), Dengue, Ebola, and SARS-CoV-2 are crucial for evaluating antiviral potential. nih.gov

Oncology: Immunocompetent preclinical cancer models (e.g., A20 B cell lymphoma, EL4 T cell lymphoma, B16 melanoma, MC38 colon carcinoma) have been used to investigate the complex interaction between AAK1 inhibition and anti-PD-1 immunotherapy, revealing that AAK1 inhibition can diminish the therapeutic efficacy of anti-PD-1 in these models. bmj.com

Future efforts will focus on creating more physiologically relevant and humanized models, including organoids and advanced in vivo systems, to better mimic human disease pathology and predict clinical outcomes. This will facilitate a more comprehensive understanding of AAK1's role in diverse pathologies and validate new therapeutic hypotheses.

Strategies to Overcome Preclinical Development Challenges

Preclinical development of kinase inhibitors, including those targeting AAK1, faces several hurdles, such as achieving optimal pharmacokinetic and pharmacodynamic profiles, ensuring brain penetrance for CNS-related indications, and mitigating off-target toxicities. This compound is noted for its brain penetrance, which is a critical characteristic for neurological applications. selleckchem.combioworld.comguidetopharmacology.orgmedkoo.com

Strategies to address these challenges include:

Structure-Activity Relationship (SAR) Optimization: Continuous refinement of chemical structures to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. biorxiv.orgnih.gov

Computational Design and AI/ML Approaches: Leveraging advanced computational methods and machine learning algorithms to predict compound behavior, identify novel chemical scaffolds, and optimize drug-like properties more efficiently.

Combination Therapies: Exploring the synergistic effects of AAK1 inhibitors with other therapeutic agents, particularly in complex diseases like cancer, where AAK1 inhibition might interact with existing immunotherapies. bmj.com

Biomarker Identification: Developing robust biomarkers to monitor target engagement, pathway modulation, and therapeutic response in preclinical studies, which can then be translated to clinical trials.

Translational Research Paradigms for Next-Generation AAK1 Inhibitors

Translating preclinical successes into clinical benefits requires well-defined research paradigms. For AAK1 inhibitors, this involves moving promising compounds, potentially including derivatives or analogs of this compound, through rigorous clinical development.

Key translational research paradigms include:

Repurposing and Readaptation: Investigating the potential of existing AAK1 inhibitors, or compounds with AAK1 inhibitory activity (e.g., Baricitinib, Erlotinib, Sunitinib, Fedratinib), for new indications. For example, AAK1 inhibitors are being explored for their antiviral properties against SARS-CoV-2. nih.gov

First-in-Human Studies: Initiating early-phase clinical trials for novel AAK1 inhibitors to assess safety, tolerability, and preliminary efficacy in human subjects. For instance, the AAK1 inhibitor BMS-986176/LX-9211 has entered clinical trials for diabetic peripheral neuropathic pain and post-herpetic neuralgia. austinpublishinggroup.comnih.gov

Precision Medicine Approaches: Identifying patient populations most likely to benefit from AAK1 inhibition based on genetic, proteomic, or other molecular markers.

Longitudinal Studies: Conducting long-term studies to evaluate the sustained efficacy and safety of AAK1 inhibitors, especially for chronic conditions like neurodegenerative diseases and muscular dystrophies. For example, SAT-3247, another AAK1 inhibitor, is progressing through IND-enabling studies for Duchenne muscular dystrophy with plans for clinical entry. satellos.comdefeatduchenne.camdaconference.org

These translational efforts are critical to bridging the gap between basic scientific discovery and clinical application, ultimately delivering next-generation AAK1 inhibitors to patients.

Q & A

Q. What are the molecular characteristics and inhibitory activity of BMS-911172 against AAK1 kinase?

this compound is a selective inhibitor of adaptor-associated kinase 1 (AAK1) with reported IC50 values of 35 nM in enzymatic assays and 12 nM (enzymes) or 51 nM (cellular assays) in other studies . Its molecular formula is C16H19F2N3O3, molecular weight 339.34 g/mol, and it is soluble in DMSO but not water . Researchers should validate purity (>98%) via Certificate of Analysis (COA) and confirm solubility protocols (e.g., 100 mg/mL in DMSO with sonication) to ensure reproducibility .

Q. How can researchers experimentally validate the target specificity of this compound?

To confirm selectivity for AAK1, employ kinase profiling panels to assess off-target effects. In vitro assays should compare inhibition across related kinases (e.g., BMP-2 inducible kinase, cyclin G-associated kinase) . Cellular assays measuring phosphorylation of AAK1 substrates (e.g., mu-2 protein) can further validate specificity . Include positive/negative controls and dose-response curves (e.g., 0–100 nM range) to quantify selectivity ratios.

Q. What are the recommended storage and handling protocols for this compound?

Store lyophilized powder at -20°C for long-term stability (>2 years) or 4°C for short-term use. Prepare stock solutions in DMSO (100 mg/mL), aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months . Use light-protected vials and inert atmospheres (e.g., nitrogen) to prevent degradation. Refer to Safety Data Sheets (SDS) for handling guidelines, including PPE recommendations .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in neuropathic pain models?

Utilize validated preclinical models such as:

  • Chung mouse model : Administer this compound subcutaneously (60 mg/kg) and assess formalin-induced pain responses .
  • Chronic constriction injury (CCI) rat model : Measure thermal hyperalgesia and mechanical allodynia post-dosing (60 mg/kg) . Include vehicle controls, blinded scoring, and PD markers (e.g., brain mu-2 phosphorylation) to correlate target engagement with efficacy. Monitor motor side effects via rotarod tests to exclude confounding behavioral outcomes .

Q. How can conflicting IC50 values (e.g., 35 nM vs. 12/51 nM) across studies be resolved?

Discrepancies may arise from assay conditions (e.g., enzyme source, ATP concentration) or cellular permeability differences. Replicate experiments using standardized protocols:

  • Enzymatic assays : Use recombinant AAK1 kinase domains and uniform ATP concentrations (e.g., 10 µM).
  • Cellular assays : Normalize data to cell viability (MTT assay) and account for efflux pump activity (e.g., P-gp inhibitors) . Cross-validate findings with orthogonal methods like thermal shift assays or CRISPR-mediated AAK1 knockout controls.

Q. What methodologies are suitable for assessing brain penetration of this compound?

Conduct pharmacokinetic studies in rodents:

  • Measure plasma and brain tissue concentrations post-IV/PO administration via LC-MS/MS.
  • Calculate brain-to-plasma ratios; a ratio ≥0.3 indicates sufficient CNS penetration . Use microdialysis to monitor free drug levels in cerebrospinal fluid (CSF) and correlate with PD effects (e.g., mu-2 phosphorylation inhibition) .

Q. How can this compound be combined with other therapies to enhance efficacy in neuropathic pain?

Design combination studies with drugs targeting complementary pathways (e.g., gabapentinoids, NMDA antagonists). Use isobolographic analysis to determine synergistic/additive effects. Dose this compound at sub-therapeutic levels (e.g., 20 mg/kg) alongside standard therapies, and assess pain thresholds using von Frey filaments or Hargreaves tests . Monitor for pharmacokinetic interactions via CYP450 inhibition assays .

Q. What strategies optimize experimental protocols for high-throughput screening (HTS) of AAK1 inhibitors?

  • Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant AAK1.
  • Include Z’-factor validation (>0.5) and counter-screens against off-target kinases.
  • Prioritize compounds with >10-fold selectivity over related kinases and IC50 values <100 nM .

Methodological Considerations

  • Data Reproducibility : Document batch-specific COAs, solvent lot numbers, and assay temperatures. Share raw data and analysis scripts in supplementary materials .
  • Ethical Standards : Adhere to ARRIVE guidelines for animal studies and disclose conflicts of interest in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.